molecular formula C5H7FN2 B13702916 (3R,4S)-4-Fluoropyrrolidine-3-carbonitrile

(3R,4S)-4-Fluoropyrrolidine-3-carbonitrile

Cat. No.: B13702916
M. Wt: 114.12 g/mol
InChI Key: YEUVHPDYVYNFIW-UHFFFAOYSA-N
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Description

(3R,4S)-4-Fluoropyrrolidine-3-carbonitrile is a chiral fluorinated pyrrolidine derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-Fluoropyrrolidine-3-carbonitrile typically involves the fluorination of pyrrolidine derivatives. One common method starts with the preparation of a suitable pyrrolidine precursor, followed by selective fluorination at the 4-position. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperatures to ensure regioselectivity and stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and improve safety when handling reactive fluorinating agents .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-Fluoropyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4-fluoropyrrolidine-3-carboxylic acid, while reduction can produce 4-fluoropyrrolidine-3-amine .

Scientific Research Applications

(3R,4S)-4-Fluoropyrrolidine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4S)-4-Fluoropyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or dipole interactions. This can lead to the inhibition or activation of biological pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-4-Fluoropyrrolidine-3-carboxylic acid
  • (3R,4S)-4-Fluoropyrrolidine-3-amine
  • (3R,4S)-4-Fluoropyrrolidine-3-methanol

Uniqueness

(3R,4S)-4-Fluoropyrrolidine-3-carbonitrile is unique due to its specific stereochemistry and the presence of both a fluorine atom and a nitrile group. This combination of features can enhance its biological activity and selectivity compared to other similar compounds .

Biological Activity

(3R,4S)-4-Fluoropyrrolidine-3-carbonitrile is a fluorinated pyrrolidine derivative that exhibits significant biological activity, particularly in pharmaceutical applications. This article delves into its synthesis, biological interactions, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a fluorine atom at the 4-position and a cyano group at the 3-position. Its molecular formula is C5H6FNC_5H_6FN with a molecular weight of approximately 115.11 g/mol. The stereochemistry is critical for its biological activity, as the (3R,4S) configuration influences its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions using appropriate precursors.
  • Fluorination : The introduction of the fluorine atom can be accomplished via nucleophilic substitution or electrophilic fluorination methods.
  • Cyanation : The cyano group is introduced through reactions with cyanide sources.

This multi-step synthetic route allows for precise control over stereochemistry and functional group positioning, which are crucial for the compound's biological properties.

Enzyme Interaction

Research indicates that fluorinated pyrrolidines can interact with various enzymes and receptors, enhancing their pharmacological profiles. For instance, studies have shown that similar compounds exhibit inhibitory activity against fibroblast activation protein (FAP), which is relevant in cancer therapies. The (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold has demonstrated promising FAP-inhibitory potency with an IC50 of 3.3 nM, indicating strong potential for therapeutic applications in oncology .

Pharmacokinetics

The presence of the fluorine atom significantly affects the pharmacokinetics of this compound:

  • Metabolic Stability : Fluorination generally enhances metabolic stability, allowing for prolonged action in biological systems.
  • Blood-Brain Barrier Penetration : Compounds with fluorine substitutions often show improved ability to cross the blood-brain barrier, making them suitable candidates for neurological applications.

Case Studies and Research Findings

  • Cancer Therapeutics : A study investigated the use of (2S,4S)-4-fluoropyrrolidine derivatives as FAP inhibitors in targeted radiopharmaceuticals for cancer diagnosis and therapy. The results indicated that these compounds could significantly improve tumor uptake compared to their non-fluorinated counterparts .
  • Comparative Analysis : A comparative analysis of various fluorinated pyrrolidines highlighted differences in their biological activities based on stereochemistry. For example, the (4R) isomer exhibited markedly lower FAP-inhibitory activity (IC50 = 1000 nM) compared to its (4S) counterpart . This underscores the importance of stereochemical configuration in determining biological efficacy.

Summary Table of Biological Activity

Compound NameIC50 (nM)Biological Activity
(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile3.3FAP inhibitor; potential cancer therapeutic
(2R,4R)-4-Fluoropyrrolidine-2-carbonitrile1000Inactive against FAP
Unsubstituted analog79Lower affinity compared to fluorinated variants

Properties

Molecular Formula

C5H7FN2

Molecular Weight

114.12 g/mol

IUPAC Name

4-fluoropyrrolidine-3-carbonitrile

InChI

InChI=1S/C5H7FN2/c6-5-3-8-2-4(5)1-7/h4-5,8H,2-3H2

InChI Key

YEUVHPDYVYNFIW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)F)C#N

Origin of Product

United States

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